16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one
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Overview
Description
16-hydroxy-18-thia-2,9-diazatetracyclo[97003,9012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one is a complex organic compound with a unique structure that includes multiple heteroatoms and fused ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core structure and then introduce the hydroxy, thia, and diaza functionalities through a series of chemical transformations. These steps may include:
Cyclization reactions: to form the fused ring systems.
Functional group transformations: to introduce the hydroxy, thia, and diaza groups.
Purification steps: such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of:
Catalysts: to enhance reaction rates.
Automated reactors: to control reaction conditions precisely.
Scalable purification techniques: to handle large quantities of material.
Chemical Reactions Analysis
Types of Reactions
16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to introduce hydrogen atoms into the structure.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: including halogens, acids, or bases depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield a ketone or aldehyde derivative.
Reduction: could produce a fully saturated hydrocarbon.
Substitution: might result in a variety of functionalized derivatives.
Scientific Research Applications
16-hydroxy-18-thia-2,9-diazatetracyclo[97003,9
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its unique functional groups.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one involves its interaction with molecular targets in biological systems. This could include:
Binding to enzymes: or receptors to modulate their activity.
Interacting with DNA or RNA: to affect gene expression.
Participating in redox reactions: due to its hydroxy and thia groups.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: A compound with a similar fused ring system but different functional groups.
3-Hydroxy-6H-benzo[c]chromen-6-one: Another related compound with distinct chemical properties.
Uniqueness
16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one is unique due to its combination of hydroxy, thia, and diaza functionalities within a fused ring system. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-10-6-4-5-9-12-14(20-13(9)10)16-11-7-2-1-3-8-17(11)15(12)19/h4-6,18H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKCGCLJPZITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=CC=C4)O)C(=O)N2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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